(3aR,4S,9bS)-3a,4,5,9b-Tetrahydro-3h-cyclopenta[c]quinoline-4-carboxylic Acid
(3aR,4S,9bS)-3a,4,5,9b-Tetrahydro-3h-cyclopenta[c]quinoline-4-carboxylic Acid
Brand Name:
Vulcanchem
CAS No.:
1415811-43-6
VCID:
VC0111853
InChI:
InChI=1S/C13H13NO2/c15-13(16)12-10-6-3-5-8(10)9-4-1-2-7-11(9)14-12/h1-5,7-8,10,12,14H,6H2,(H,15,16)/t8-,10-,12+/m1/s1
SMILES:
C1C=CC2C1C(NC3=CC=CC=C23)C(=O)O
Molecular Formula:
C13H13NO2
Molecular Weight:
215.25 g/mol
(3aR,4S,9bS)-3a,4,5,9b-Tetrahydro-3h-cyclopenta[c]quinoline-4-carboxylic Acid
CAS No.: 1415811-43-6
Reference Standards
VCID: VC0111853
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol
CAS No. | 1415811-43-6 |
---|---|
Product Name | (3aR,4S,9bS)-3a,4,5,9b-Tetrahydro-3h-cyclopenta[c]quinoline-4-carboxylic Acid |
Molecular Formula | C13H13NO2 |
Molecular Weight | 215.25 g/mol |
IUPAC Name | (3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
Standard InChI | InChI=1S/C13H13NO2/c15-13(16)12-10-6-3-5-8(10)9-4-1-2-7-11(9)14-12/h1-5,7-8,10,12,14H,6H2,(H,15,16)/t8-,10-,12+/m1/s1 |
Standard InChIKey | WRJCENKZISEXPF-UISBYWKRSA-N |
Isomeric SMILES | C1C=C[C@H]2[C@@H]1[C@H](NC3=CC=CC=C23)C(=O)O |
SMILES | C1C=CC2C1C(NC3=CC=CC=C23)C(=O)O |
Canonical SMILES | C1C=CC2C1C(NC3=CC=CC=C23)C(=O)O |
PubChem Compound | 11863181 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume